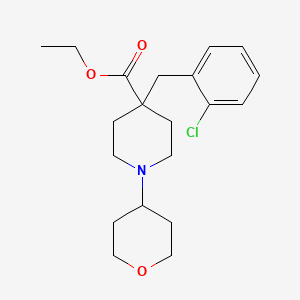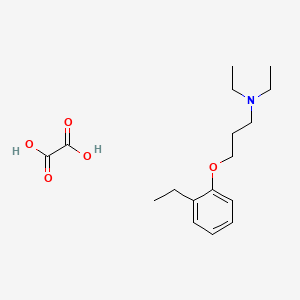![molecular formula C21H24N2O6S B5212819 methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5212819.png)
methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as MPSPB and belongs to the class of sulfonamides. MPSPB has been found to exhibit promising results in various research studies, which has led to its investigation for potential therapeutic uses.
Wirkmechanismus
The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MPSPB has also been shown to block the activity of certain receptors in the body, which are involved in pain perception and cancer cell proliferation.
Biochemical and Physiological Effects:
MPSPB has been found to exert various biochemical and physiological effects in the body. The compound has been shown to reduce the production of inflammatory cytokines, which play a crucial role in the development of various inflammatory conditions. MPSPB has also been found to reduce the expression of certain genes that are involved in cancer cell proliferation. Additionally, MPSPB has been shown to exhibit analgesic effects, which can be attributed to its ability to block pain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPSPB in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, which makes it an ideal candidate for further investigation. However, one of the limitations of using MPSPB is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the investigation of MPSPB. One of the areas that require further investigation is the mechanism of action of the compound. A better understanding of the molecular targets of MPSPB can help in the development of more potent and selective analogs. Additionally, the potential use of MPSPB in the treatment of various inflammatory conditions and cancers requires further investigation. The development of novel drug delivery systems can also help in enhancing the efficacy and safety of MPSPB.
Synthesemethoden
The synthesis of MPSPB involves the reaction between 4-(1-piperidinylsulfonyl)phenol and methyl 4-aminobenzoate in the presence of an appropriate catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure to obtain the desired product. The yield of MPSPB depends on various factors such as the reaction conditions, the purity of the starting materials, and the quality of the catalyst used.
Wissenschaftliche Forschungsanwendungen
MPSPB has been extensively studied for its potential applications in various areas of research. One of the primary applications of MPSPB is in the field of medicinal chemistry. The compound has been investigated for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. MPSPB has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)16-5-7-17(8-6-16)22-20(24)15-29-18-9-11-19(12-10-18)30(26,27)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBIJXJOZQBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)

![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5212804.png)
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212831.png)


![1-(3-chlorophenyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5212852.png)
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)